N-Acetyl Cefdinir

Purity specification Reference standard certification Analytical quality control

N-Acetyl Cefdinir (Chemical Name: (6R,7R)-7-((Z)-2-(2-Acetamidothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; Molecular Formula: C₁₆H₁₅N₅O₆S₂; Molecular Weight: 437.45) is a process-related impurity and semi-synthetic derivative of the third-generation oral cephalosporin antibiotic Cefdinir. The compound is formed through N-acetylation at the 2-aminothiazole moiety of the cefdinir core structure and is documented as a key synthetic intermediate in multiple patent-protected cefdinir manufacturing routes.

Molecular Formula C₁₆H₁₅N₅O₆S₂
Molecular Weight 437.45
Cat. No. B1159454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Cefdinir
Molecular FormulaC₁₆H₁₅N₅O₆S₂
Molecular Weight437.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Cefdinir Reference Standard: Identity, Classification, and Regulatory Context for Pharmaceutical Procurement


N-Acetyl Cefdinir (Chemical Name: (6R,7R)-7-((Z)-2-(2-Acetamidothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; Molecular Formula: C₁₆H₁₅N₅O₆S₂; Molecular Weight: 437.45) is a process-related impurity and semi-synthetic derivative of the third-generation oral cephalosporin antibiotic Cefdinir . The compound is formed through N-acetylation at the 2-aminothiazole moiety of the cefdinir core structure and is documented as a key synthetic intermediate in multiple patent-protected cefdinir manufacturing routes [1]. In pharmaceutical quality control, N-Acetyl Cefdinir serves primarily as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial cefdinir production, with traceability available against USP or EP pharmacopeial standards . The compound is supplied with comprehensive characterization data including HPLC chromatograms, NMR spectra, MS data, and Certificates of Analysis (COA) compliant with ICH and pharmacopeial regulatory guidelines [2].

Why N-Acetyl Cefdinir Cannot Be Substituted with Other Cefdinir Impurities or the Parent Drug in Analytical Workflows


N-Acetyl Cefdinir possesses a unique molecular identity—N-acetylation at the aminothiazole nitrogen—that is structurally and chromatographically distinct from O-Acetyl Cefdinir (acetylation at the oxime oxygen, CAS 127770-93-8) despite sharing the identical molecular formula (C₁₆H₁₅N₅O₆S₂) and molecular weight (437.45) [1]. This positional isomerism yields different chemical, spectroscopic, and chromatographic properties that preclude interchangeable use in analytical methods [2]. Furthermore, N-Acetyl Cefdinir has a different storage requirement (-20°C) compared to O-Acetyl Cefdinir (room temperature), indicating distinct physicochemical stability profiles . In the broader cefdinir impurity landscape characterized by Li Jin et al. (2013), where 13 related substances were identified—eight degradation products and five synthesis-originated impurities—each impurity exhibits unique retention behavior under USP-specified HPLC conditions, and substitution of one impurity reference standard for another would invalidate method system suitability criteria [3]. The USP monograph for Cefdinir specifies individual impurity limits ranging from 0.2% to 0.7% (w/w) with distinct relative retention times, underscoring that each impurity reference standard must be identity-matched to its corresponding chromatographic peak for accurate quantification [4].

N-Acetyl Cefdinir: Quantitative Evidence for Differentiated Procurement Decisions


Certified Purity Specification: 99.03% vs. Typical Research-Grade Reference Standards

N-Acetyl Cefdinir reference standard is available at a certified purity of 99.03% as determined by HPLC, accompanied by orthogonal characterization data including HNMR and MS [1]. This compares favorably against the industry-typical minimum purity of ≥90% for research-grade cefdinir impurity reference standards offered by other certified suppliers . The higher certified purity value directly reduces the uncertainty in quantitative impurity determination and improves the accuracy of response factor calculations in HPLC methods .

Purity specification Reference standard certification Analytical quality control

Positional Isomer Differentiation: N-Acetyl vs. O-Acetyl Cefdinir Structural and Storage Distinction

N-Acetyl Cefdinir differs from its positional isomer O-Acetyl Cefdinir (CAS 127770-93-8) by the site of acetylation: N-Acetyl bears the acetyl group on the aminothiazole ring nitrogen, whereas O-Acetyl carries it on the hydroxyimino (oxime) oxygen [1]. Despite sharing identical molecular formula (C₁₆H₁₅N₅O₆S₂) and molecular weight (437.45), these two compounds are chemically distinct entities with different IUPAC nomenclature, SMILES notation, and chromatographic retention behavior [2]. Critically, the storage requirements differ: N-Acetyl Cefdinir requires storage at -20°C for maximum recovery , while O-Acetyl Cefdinir is stable at room temperature with light protection [3]. This differential stability profile has direct implications for laboratory handling protocols and cold-chain logistics planning during procurement.

Positional isomerism Structural elucidation Reference standard identity

Patent-Documented Synthetic Utility: Acetyl Cefdinir as High-Purity Crystalline Intermediate

Chinese Patent CN101974020A explicitly describes acetyl cefdinir (the N-acetyl derivative) as the key intermediate of Formula (II) in an industrial cefdinir synthesis route, wherein it is converted to acetyl cefdinir dicyclohexylamine salt with a reported yield of 94% and purity of 99.3% prior to hydrolysis to cefdinir API [1]. This contrasts with alternative cefdinir synthesis routes that proceed via O-acetyl thioester intermediates (e.g., US Patent 2006/0122384) or active ester methods, which may generate different impurity profiles [2]. The dicyclohexylamine salt isolation step is specifically claimed to improve final cefdinir purity compared to prior art methods that proceed through direct hydrolysis [3].

Synthetic intermediate Process chemistry Patent documentation

Chromatographic System Suitability: USP Monograph Impurity Resolution Requirements

The USP Cefdinir monograph specifies a system suitability requirement of resolution NLT 1.5 between cefdinir and the third peak of Cefdinir Related Compound A RS, with demonstrated resolution of 3.1 and %RSD of 0.1% for cefdinir peak area (USP criteria NMT 2.0%) under the prescribed chromatographic conditions . The monograph further establishes individual impurity acceptance limits: Impurity A (RRT 0.10) ≤0.5%, Impurity B (RRT 0.12) ≤0.5%, Impurity C (RRT 0.74) ≤0.7%, Cefdinir Related Compound A (4 peaks, RRT 0.85–1.14) ≤0.7% total, Impurity E (RRT 1.22) ≤0.5%, Impurity F (RRT 1.36) ≤0.5%, Impurity G (RRT 1.51) ≤0.7%, Impurity H (2 peaks, RRT 1.61–1.64) ≤0.5% total, individual unknown impurity ≤0.2%, and total impurities ≤3.0% [1]. While N-Acetyl Cefdinir is not explicitly listed as a named USP impurity, its structural relationship to the cefdinir core positions it as a relevant reference material for verifying chromatographic resolution from the API peak and confirming method specificity for related substance determination [2].

HPLC system suitability USP monograph Impurity resolution

Impurity Origin Classification: Process-Related vs. Degradation Product Determines QC Strategy

Comprehensive impurity profiling of cefdinir bulk material by Li Jin et al. (2013) using online column-switching LC/MS identified 13 related substances, of which 5 impurities were classified as originating from the synthesis process and 8 as degradation products formed under stress conditions [1]. N-Acetyl Cefdinir, as the N-acetylated derivative formed during acylation steps of cefdinir synthesis, belongs to the process-related impurity category, which is controlled through synthesis optimization rather than through formulation or storage condition management [2]. The Rao et al. (2007) study further established that unidentified impurities in cefdinir bulk drug are present at levels below 0.2% (range 0.05–0.2%), requiring preparative HPLC isolation and full spectroscopic characterization (NMR, IR, MS) for structural elucidation [3]. This classification is procurement-relevant because process-related impurity reference standards are used for batch release testing of API, while degradation product standards are primarily used for stability-indicating method validation.

Impurity profiling Process-related impurity Degradation product classification

N-Acetyl Cefdinir: High-Value Application Scenarios for Pharmaceutical Development and Quality Control


ANDA Method Validation: System Suitability and Specificity Demonstration

In ANDA submissions for generic cefdinir drug products, N-Acetyl Cefdinir reference standard (99.03% purity) is used to demonstrate HPLC method specificity by confirming chromatographic resolution between the N-acetylated process impurity peak and the cefdinir API peak. Per USP monograph system suitability criteria (resolution NLT 1.5 between cefdinir and related compound peaks), the certified purity and full characterization package (COA, HPLC, HNMR, MS) ensures that the reference standard contribution to method variability is minimized, supporting robust method validation documentation for regulatory review [1].

API Batch Release Testing: Monitoring Residual Process Intermediates

Cefdinir API manufacturers employing the acetyl cefdinir synthetic route (CN101974020A) use N-Acetyl Cefdinir as a reference standard to quantify residual acetyl cefdinir intermediate in final API batches. Given that patent data demonstrates the intermediate can be isolated at 99.3% purity with 94% yield, the reference standard enables accurate determination of carry-through levels and supports compliance with ICH Q3A thresholds for unspecified impurities (NMT 0.10% or 1.0 mg/day, whichever is lower) [1]. The -20°C storage requirement necessitates cold-chain procurement planning to maintain reference standard integrity throughout the testing lifecycle [2].

Stability-Indicating Method Development: Distinguishing Process Impurities from Degradation Products

In forced degradation studies per ICH Q1A guidelines, N-Acetyl Cefdinir reference standard is essential for establishing that the N-acetylated impurity is a process-related entity rather than a degradation product. This distinction is critical because cefdinir degrades via two major routes—beta-lactam ring-opening and pH-dependent isomerization (lactonization, epimerization at C-6/C-7, syn-anti oxime isomerization)—and degradation products such as cefdinir sulfoxide and ring-opened lactones can co-elute with process impurities under certain chromatographic conditions. The availability of a fully characterized N-Acetyl Cefdinir standard enables unambiguous peak identification in stressed sample chromatograms, as demonstrated by the Rao et al. (2007) impurity isolation and characterization workflow using preparative HPLC combined with NMR, IR, and MS [1].

Reference Standard Qualification and Pharmacopeial Traceability

Quality control laboratories establishing in-house reference standards for cefdinir impurity testing can qualify N-Acetyl Cefdinir as a secondary reference standard with traceability to USP or EP pharmacopeial standards. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines, and traceability against official pharmacopeial standards can be provided based on feasibility. This supports compliance with 21 CFR 211.194(a) requirements for laboratory records to include complete data derived from all tests, including the identity and characteristics of reference standards used [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl Cefdinir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.